molecular formula C7H8N2O3 B1404065 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid CAS No. 1389323-51-6

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1404065
CAS No.: 1389323-51-6
M. Wt: 168.15 g/mol
InChI Key: HBZDAQAXRCGWBI-UHFFFAOYSA-N
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Description

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both an oxetane ring and a pyrazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid typically involves the formation of the oxetane ring followed by the construction of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under certain conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that modulate the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxetane-containing molecules and pyrazole derivatives. Examples include:

    1-(Oxetan-3-YL)-1H-pyrazole-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the pyrazole ring.

    1-(Oxetan-3-YL)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position of the pyrazole ring.

    1-(Oxetan-3-YL)-1H-pyrazole-4-sulfonic acid: A derivative with a sulfonic acid group instead of a carboxylic acid group

Uniqueness

1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the oxetane and pyrazole rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

1-(oxetan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDAQAXRCGWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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